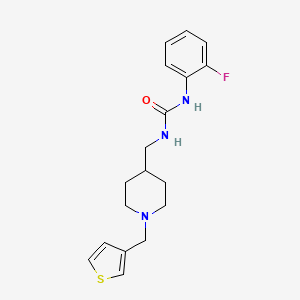

1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Description

This compound is a urea derivative featuring a 2-fluorophenyl group linked to a piperidin-4-ylmethyl moiety substituted with a thiophen-3-ylmethyl group. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the thiophene group contributes to π-π stacking interactions with hydrophobic binding pockets in biological targets .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-16-3-1-2-4-17(16)21-18(23)20-11-14-5-8-22(9-6-14)12-15-7-10-24-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYODCNFCRCPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form 1-(thiophen-3-ylmethyl)piperidine.

-

Urea Formation: : The next step involves the reaction of the piperidine intermediate with 2-fluoroaniline. This reaction is typically carried out in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

Pharmacology: The compound is studied for its binding affinity and activity at various biological targets, including neurotransmitter receptors.

Chemical Biology: It is used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.

Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved. This can result in various pharmacological effects, depending on the specific receptor and pathway targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key structural features of the target compound with analogs reported in the evidence:

Key Observations:

- However, the difluorinated analog shows higher sEH inhibition due to enhanced electron-withdrawing effects .

- Piperidine Substituents : The thiophen-3-ylmethyl group distinguishes the target compound from analogs with pyridinylmethyl () or phenethyl () substituents. Thiophene’s sulfur atom may improve membrane permeability compared to pyridine’s nitrogen, but this requires experimental validation.

- Functional Groups : Urea derivatives (Target, ) generally exhibit stronger hydrogen-bonding capacity than amide-based fentanyl analogs (), which instead rely on hydrophobic interactions .

Pharmacological and Physicochemical Properties

- Metabolic Stability: Fluorine atoms in the target compound and analogs reduce oxidative metabolism, extending half-life compared to non-fluorinated ureas .

- Target Selectivity : The thiophene group may confer selectivity for thiol-containing enzymes (e.g., kinases or proteases) over the pyridine-based systems in , which are more likely to target metal-dependent enzymes .

- Lipophilicity : Computational predictions (ClogP) suggest the target compound has moderate lipophilicity (ClogP ~3.5), balancing blood-brain barrier penetration and aqueous solubility. This contrasts with the highly lipophilic fentanyl analogs (ClogP >4.5) in –8, which prioritize CNS uptake .

Biological Activity

1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains.

- CNS Activity : Its piperidine moiety suggests possible interactions with central nervous system receptors.

Antiviral Activity

In a recent study focusing on novel antiviral agents, compounds similar to this compound demonstrated significant antiviral properties at low micromolar concentrations. The mechanism appears to involve inhibition of viral replication and interference with viral entry into host cells.

Antimicrobial Properties

A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing a promising profile:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity. The presence of the 2-fluorophenyl group enhances lipophilicity, improving membrane permeability and bioavailability. Additionally, the piperidine and thiophene moieties are essential for receptor binding and biological interaction.

Key Findings:

- Fluorine Substitution : The introduction of fluorine increases electron-withdrawing capacity, enhancing potency.

- Piperidine Ring : Modifications on the piperidine ring can lead to variations in receptor affinity and selectivity.

- Thiophene Influence : The thiophene group contributes to both hydrophobic interactions and π-stacking with target receptors.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antiviral Efficacy : A study published in MDPI demonstrated that similar urea derivatives exhibited EC50 values ranging from 0.20 to 0.35 μM against viral strains in cell cultures, indicating robust antiviral activity .

- Antimicrobial Testing : A comparative study indicated that compounds with similar structures showed MIC values significantly lower than standard antibiotics, suggesting a new class of antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.